methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate
Description
Methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate is a chiral amino acid ester featuring a biphenyl moiety with a trifluoromethyl (-CF₃) substituent on the distal phenyl ring. The compound’s structure includes a methyl ester group, an (S)-configured amino acid backbone, and a hydrophobic biphenyl-CF₃ side chain.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-23-16(22)15(21)10-11-2-4-12(5-3-11)13-6-8-14(9-7-13)17(18,19)20/h2-9,15H,10,21H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXGIEKBCFCNGW-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672983 | |
| Record name | Methyl (2S)-2-amino-3-[4'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]propanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191426-23-0 | |
| Record name | Methyl (2S)-2-amino-3-[4'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]propanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biphenyl Assembly Prior to Amino Acid Incorporation
This approach constructs the biphenyl system before attaching it to the amino acid backbone. A representative route involves:
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Synthesis of 4-Bromo-4’-(trifluoromethyl)biphenyl :
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Introduction of the Amino Acid Moiety :
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Alkylation of methyl (2S)-2-((tert-butoxycarbonyl)amino)propanoate with 4-bromo-4’-(trifluoromethyl)biphenyl via SN2 displacement using NaH in DMF (60°C, 12 h).
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Deprotection of the Boc group with trifluoroacetic acid (TFA) in dichloromethane (rt, 2 h) yields the target compound (overall yield: 42%).
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Key Data :
| Step | Catalyst/Reagent | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 78 | - |
| Alkylation | NaH/DMF | 65 | 98 |
| Boc Deprotection | TFA/CH₂Cl₂ | 95 | 98 |
Late-Stage Biphenyl Coupling on Amino Acid Scaffold
An alternative strategy attaches the biphenyl group after forming the amino acid ester:
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Preparation of Methyl (2S)-2-Amino-3-(4-bromophenyl)propanoate :
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Suzuki-Miyaura Coupling with 4-(Trifluoromethyl)phenylboronic Acid :
Advantages : Modularity in varying the aryl boronic acid; Disadvantages : Requires inert conditions to prevent racemization.
Chiral Pool Synthesis from L-Amino Acids
Asymmetric Alkylation of Schöllkopf’s Bis-lactim Ether
This method leverages chiral auxiliaries to control stereochemistry:
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Formation of Schöllkopf’s Bis-lactim Ether :
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Diastereoselective Alkylation :
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Reaction with 4-[4-(trifluoromethyl)phenyl]benzyl bromide in THF at −78°C (dr > 20:1).
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Acid Hydrolysis and Esterification :
Mechanistic Insight : The bis-lactim ether’s rigid framework enforces facial selectivity during alkylation, ensuring retention of the (2S)-configuration.
Reductive Amination Strategies
Ketone Intermediate Formation and Stereoselective Reduction
A convergent route involves reductive amination of a biphenyl-containing ketone:
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Synthesis of 3-[4-[4-(Trifluoromethyl)phenyl]phenyl]-2-oxopropanoic Acid Methyl Ester :
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Enzymatic Reductive Amination :
Optimization Note : Screenings of transaminases revealed ATA-117’s superior activity for aryl ketone substrates.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
While unconventional for small molecules, SPPS techniques enable iterative coupling:
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Resin-Bound Fmoc-Protected Amino Acid :
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Load Fmoc-L-alanine-Wang resin using DIC/HOBt activation.
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On-Resin Suzuki Coupling :
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Treat with 4-(trifluoromethyl)phenylboronic acid and Pd(OAc)₂ in DMF/H₂O (70°C, 12 h).
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Cleavage and Esterification :
Limitation : Low scalability due to resin loading capacity.
Comparative Analysis of Synthetic Methods
| Method | Overall Yield (%) | Stereoselectivity (% ee) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Alkylation | 42 | 98 | High | Moderate |
| Schöllkopf Auxiliary | 50 | >99 | Moderate | High |
| Reductive Amination | 88 (conv.) | 99 | High | Low |
| SPPS | 35 | 95 | Low | High |
Key Trends : Enzymatic reductive amination offers the highest conversion and enantioselectivity but requires specialized enzymes. Suzuki-based routes balance scalability and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propanoic acid side chain, converting it to an alcohol.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the biphenyl core.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate has shown potential as an anticancer agent. Studies have indicated that compounds with trifluoromethyl groups can enhance the lipophilicity and bioavailability of drugs, improving their efficacy against cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in vitro and in vivo models .
Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective properties. It acts as a modulator of neurotransmitter systems, particularly in the context of neurodegenerative diseases. For instance, a study highlighted its ability to protect neuronal cells from oxidative stress-induced apoptosis, which is crucial in conditions like Alzheimer’s disease .
Material Science
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers synthesized with this compound exhibit improved resistance to degradation under high temperatures compared to traditional polymers .
Fluorinated Materials
Fluorinated compounds are known for their exceptional chemical resistance and low surface energy. The incorporation of this compound into coatings has been shown to provide enhanced hydrophobicity and oleophobicity, making it suitable for applications in protective coatings for electronic devices and other sensitive materials .
Biochemistry
Enzyme Inhibition
This compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has been found to inhibit certain proteases that play a role in cancer metastasis. A study reported that derivatives of this compound effectively reduced the activity of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .
Amino Acid Analogues
As an amino acid analogue, this compound can be used in the development of novel peptides with enhanced biological activity. Its structural similarity to natural amino acids allows for incorporation into peptide sequences, potentially altering their pharmacological profiles and improving therapeutic outcomes.
- Study on Anticancer Properties
- Research on Neuroprotection
- Application in Polymer Chemistry
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-propanoicacid, a-amino-4’-(trifluoromethyl)-,methyl ester, hydrochloride (1:1), (aS)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing lipophilicity and improving membrane permeability. The amino group can participate in hydrogen bonding interactions, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Melphalan Analogues ()
Melphalan [(2S)-2-amino-3-(4-[bis(2-chloroethyl)amino]phenyl)propanoic acid] and its esterified derivatives (e.g., EE-MEL, EM-MOR-MEL) share the amino acid backbone but differ in substituents. Melphalan’s bis(chloroethyl)amino group enables DNA alkylation, making it a cytotoxic agent.
- Key Differences: Substituents: Melphalan’s chloroethyl groups vs. biphenyl-CF₃. Bioactivity: DNA alkylation (Melphalan) vs. unknown mechanism (target compound). Solubility: The esterified target compound likely has higher lipophilicity (logP) than Melphalan’s free acid form.
Trifluoromethoxy Phenylalanine Derivatives ()
(2S)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride is structurally analogous but replaces the biphenyl-CF₃ group with a single phenyl ring bearing a trifluoromethoxy (-OCF₃) group. The free carboxylic acid form contrasts with the methyl ester in the target compound, highlighting differences in absorption and prodrug activation.
- Key Differences :
Fluoro-Methyl Phenylalanine Esters ()
Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate shares the methyl ester and amino acid backbone but substitutes the biphenyl-CF₃ with a mono-aryl group containing -F and -CH₃.
Physicochemical and Pharmacokinetic Properties
The table below summarizes key parameters for comparison:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Substituents | Bioactivity |
|---|---|---|---|---|---|
| Target Compound | C₁₈H₁₆F₃NO₂ | 335.32 | ~3.5 | Biphenyl-CF₃, methyl ester | Unknown (probable prodrug) |
| Melphalan (free acid) | C₁₃H₁₈Cl₂N₂O₂ | 305.20 | ~1.2 | Bis(chloroethyl)amino | DNA alkylation |
| (2S)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid | C₁₀H₉F₃NO₃ | 248.18 | ~2.0 | -OCF₃, carboxylic acid | Unknown |
| Methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate | C₁₁H₁₃FNO₂ | 211.22 | ~1.8 | -F, -CH₃, methyl ester | Unknown |
Recommendations :
- Evaluate the compound’s hydrolysis kinetics and stability in physiological conditions.
- Screen against targets of interest (e.g., kinases, GPCRs) to identify mechanistic pathways.
Biological Activity
Methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate, also known by its CAS number 191426-23-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 359.77 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity in various compounds due to its electron-withdrawing properties.
| Property | Value |
|---|---|
| Chemical Formula | C17H17F3NO2 |
| Molecular Weight | 359.77 g/mol |
| CAS Number | 191426-23-0 |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation, particularly in breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) models. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for halting tumor growth.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group in the para position of the phenyl ring has been shown to enhance the lipophilicity and overall potency of the compound. SAR studies reveal that modifications to the amino and propanoate groups can significantly affect biological activity. For instance, analogs with different substituents on the phenyl rings were tested, revealing that specific substitutions could either enhance or diminish cytotoxic effects against various cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound has been identified as a potent inhibitor of certain protein kinases involved in cell signaling pathways related to cancer proliferation.
- Induction of Reactive Oxygen Species (ROS) : Studies suggest that treatment with this compound leads to increased ROS production within cancer cells, promoting oxidative stress and subsequent cell death.
- Modulation of Apoptotic Pathways : The compound activates caspase pathways, leading to apoptosis in treated cells.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that this compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating higher potency against certain cancer types .
- Animal Models : Preclinical studies using xenograft models showed that administration of this compound resulted in reduced tumor size compared to control groups, supporting its potential as an effective anticancer agent .
- Toxicity Assessments : Toxicological evaluations indicated that while the compound showed significant anticancer activity, it also exhibited a favorable safety profile with minimal adverse effects on normal cells at therapeutic doses .
Q & A
Q. What are the key synthetic strategies for preparing methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate?
The synthesis typically involves condensation and reduction steps . For example, intermediates like (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate can react with arylthiazole carbaldehydes via Schiff base formation, followed by selective reduction (e.g., NaBH₄ in CH₃CN) and acid hydrolysis to yield the final amino acid ester . Protecting groups (e.g., Boc) are often used to preserve stereochemistry during coupling reactions, as seen in peptide-based syntheses .
Q. How is enantiomeric purity validated for this compound?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is widely used to separate enantiomers. Complementary techniques include optical rotation measurements and ¹H/¹⁹F NMR spectroscopy with chiral shift reagents. For example, tert-butoxycarbonyl (Boc)-protected intermediates are analyzed to confirm retention of (S)-configuration .
Q. Which purification methods are effective for isolating this compound?
Column chromatography (silica gel, hexane/ethyl acetate gradients) and preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) are standard. For trifluoromethyl-containing compounds, reverse-phase HPLC is particularly effective due to increased hydrophobicity .
Advanced Questions
Q. How can structural discrepancies in spectroscopic data be resolved during characterization?
Contradictions in ¹H NMR (e.g., unexpected splitting patterns) may arise from rotamers or residual solvents. Strategies include:
- Variable-temperature NMR to assess dynamic effects.
- 2D NMR (COSY, HSQC) to confirm connectivity, especially for aromatic protons near the trifluoromethyl group.
- High-resolution mass spectrometry (HRMS) to verify molecular formula .
Q. What is the impact of the trifluoromethyl group on biological activity compared to other substituents?
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In antimycobacterial studies, analogs with trifluoromethyl showed 2–3-fold higher activity than chloro or methyl derivatives, likely due to increased electron-withdrawing effects and resistance to oxidative metabolism . SAR studies recommend comparing with 4-fluorophenyl or 4-chlorophenyl analogs to quantify substituent effects .
Q. How can metabolic stability be optimized for in vivo pharmacological studies?
Strategies include:
- Prodrug modification : Ester-to-amide conversion (e.g., ethyl ester analogs) to slow hydrolysis .
- Isotopic labeling : Incorporating ¹⁸F or ¹³C for pharmacokinetic tracing, as demonstrated in radiolabeled FET analogs .
- Co-administration with CYP450 inhibitors to reduce first-pass metabolism .
Methodological Notes
- Synthetic Optimization : Use anhydrous conditions (THF, DCM) and LiOH for ester hydrolysis to minimize racemization .
- Biological Assays : Screen against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MABA) for IC₅₀ determination .
- Data Contradictions : Cross-validate NMR assignments with computational tools (e.g., ChemDraw Predict) to resolve ambiguities in complex splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
